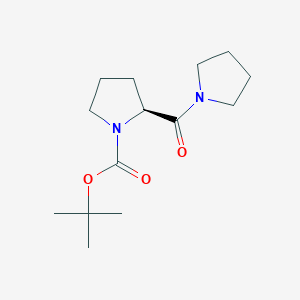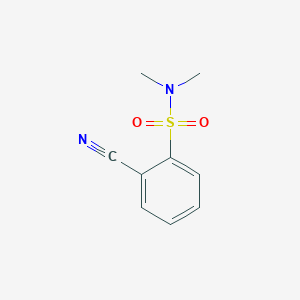
2-Iod-3-Methoxy-6-methylpyridin
Übersicht
Beschreibung
2-Iodo-3-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methoxy-6-methylpyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxy-6-methylpyridine typically involves the iodination of 3-methoxy-6-methylpyridine. One common method is the reaction of 3-methoxy-6-methylpyridine with iodine and a suitable oxidizing agent, such as sodium nitrite, in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the pyridine ring .
Industrial Production Methods
Industrial production of 2-Iodo-3-methoxy-6-methylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The starting materials, such as 3-methoxy-6-methylpyridine, iodine, and oxidizing agents, are sourced in bulk, and the reaction is optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Reactions: Products include 2-azido-3-methoxy-6-methylpyridine, 2-thiocyanato-3-methoxy-6-methylpyridine, and various amine derivatives.
Oxidation Reactions: Products include 3-methoxy-6-methylpyridine-2-carboxaldehyde and 3-methoxy-6-methylpyridine-2-carboxylic acid.
Reduction Reactions: Products include 2-iodo-3-methoxy-6-methylpiperidine.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methoxy-6-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-6-methyl-3-pyridinol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Iodo-3-methoxypyridine: Lacks the methyl group at the sixth position.
3-Iodo-2-methoxypyridine: Iodine and methoxy groups are at different positions.
Uniqueness
2-Iodo-3-methoxy-6-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the iodine atom at the second position and the methoxy group at the third position, along with the methyl group at the sixth position, makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-iodo-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXKVVOVXBQKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467311 | |
| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154497-82-2 | |
| Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular arrangement of 2-Iodo-3-methoxy-6-methylpyridine in its crystal structure?
A1: The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine reveals three independent molecules within the asymmetric unit []. These molecules exhibit a similar orientation, with the polar methoxy groups clustered on one side and the non-polar methyl groups on the opposite side []. Interestingly, the three pyridine rings are not coplanar but display dihedral angles of 58.09 (3), 66.64 (4), and 71.5 (3) degrees []. This arrangement suggests a potential influence on the compound's intermolecular interactions and overall packing within the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)






